Cas no 1645-09-6 (2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine)

2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine structure
1645-09-6 structure
Nome do Produto:2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine
N.o CAS:1645-09-6
MF:C11H14F3N
MW:217.230773448944
CID:210205
PubChem ID:121143

2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Methyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine
    • 2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
    • Benzeneethanamine, a,a-dimethyl-3-(trifluoromethyl)-
    • α,α-Dimethyl-m-(trifluoromethyl)phenethylamine
    • 1,1-dimethyl-2-(3-trifluoromethyl-phenyl)-ethylamine
    • 2-(3-trifluoromethylphenyl)-1,1-dimethylethylamine
    • AC1L3S7A
    • AC1Q4JSN
    • BRN 3052515
    • CTK8D5565
    • SureCN1720582
    • 2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine
    • SCHEMBL1720582
    • AKOS011914644
    • DTXSID40167767
    • EN300-1928709
    • 1645-09-6
    • AB09813
    • alpha,alpha-Dimethyl-m-trifluoromethylphenethylamine
    • Benzeneethanamine,a,a-dimethyl-3-(trifluoromethyl)-
    • alpha,alpha-Dimethyl-m-(trifluoromethyl)phenethylamine
    • Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl-
    • Inchi: InChI=1S/C11H14F3N/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3
    • Chave InChI: CUEVAAQJHCRHJI-UHFFFAOYSA-N
    • SMILES: CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N

Propriedades Computadas

  • Massa Exacta: 217.10792
  • Massa monoisotópica: 217.108
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 210
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 26Ų
  • XLogP3: 2.7

Propriedades Experimentais

  • Densidade: 1.128
  • Ponto de ebulição: 229.4°Cat760mmHg
  • Ponto de Flash: 96.3°C
  • Índice de Refracção: 1.468
  • PSA: 26.02

2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-1928709-1.0g
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
1645-09-6
1g
$1029.0 2023-06-02
Enamine
EN300-1928709-10g
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
1645-09-6
10g
$4421.0 2023-09-17
Enamine
EN300-1928709-0.1g
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
1645-09-6
0.1g
$904.0 2023-09-17
Enamine
EN300-1928709-2.5g
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
1645-09-6
2.5g
$2014.0 2023-09-17
Enamine
EN300-1928709-10.0g
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
1645-09-6
10g
$4421.0 2023-06-02
Enamine
EN300-1928709-0.05g
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
1645-09-6
0.05g
$864.0 2023-09-17
Enamine
EN300-1928709-0.25g
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
1645-09-6
0.25g
$946.0 2023-09-17
Enamine
EN300-1928709-5g
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
1645-09-6
5g
$2981.0 2023-09-17
Enamine
EN300-1928709-1g
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
1645-09-6
1g
$1029.0 2023-09-17
Enamine
EN300-1928709-0.5g
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
1645-09-6
0.5g
$987.0 2023-09-17

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